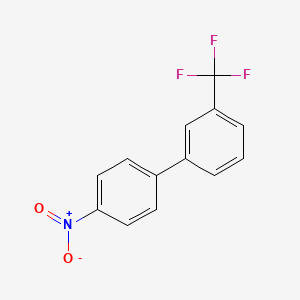

4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl

概要

説明

“4’-Nitro-3-(trifluoromethyl)-1,1’-biphenyl” is an organic compound that belongs to the aniline family . It is also known as 4-Nitro-α,α,α-trifluoro-m-toluidine . It is used in the synthesis of various organic compounds, including dyes, pigments, and pharmaceutical intermediates .

Synthesis Analysis

The synthesis of “4’-Nitro-3-(trifluoromethyl)-1,1’-biphenyl” involves several steps. The trifluoromethyl group is strongly electron-withdrawing, which means it can be treated as a purely electron-withdrawing group during compound development . The most commonly used trifluoromethyl-containing building blocks are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride .

Molecular Structure Analysis

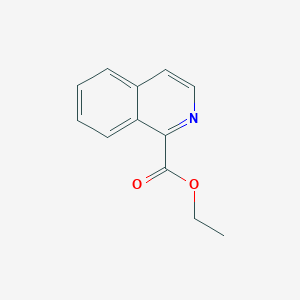

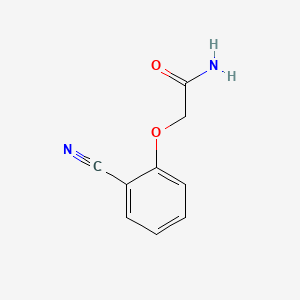

The molecular formula of “4’-Nitro-3-(trifluoromethyl)-1,1’-biphenyl” is C7H5F3N2O2 . It has a molecular weight of 206.12 g/mol .

Chemical Reactions Analysis

The unique properties of fluorine mean that substitution reactions involving “4’-Nitro-3-(trifluoromethyl)-1,1’-biphenyl” are possible . The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity of the compound .

Physical And Chemical Properties Analysis

“4’-Nitro-3-(trifluoromethyl)-1,1’-biphenyl” is a yellow crystalline powder that is soluble in organic solvents such as chloroform, acetone, and methanol . It has a melting point of 76-79 °C and a boiling point of 298-299 °C .

科学的研究の応用

1. Chemical Synthesis and Crystallography

- Synthesis in Pharmaceuticals : 4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl derivatives have been synthesized from diflunisal, an anti-inflammatory drug, for potential pharmaceutical applications. The compounds exhibit stabilization through intermolecular hydrogen bonds as confirmed by single-crystal X-ray diffraction (Zhong et al., 2010).

2. Material Science and Polymer Research

- Development of Poly(arylene ether amide)s : New poly(arylene ether amide)s with trifluoromethyl pendent groups were prepared using a nucleophilic nitro displacement reaction. These polymers demonstrated high molecular weights, good solubility in organic solvents, and potential for film formation (Lee & Kim, 2002).

- Surface Chemistry on Diamond Films : 4'-Nitro-1,1-biphenyl-4-diazonium tetrafluoroborate was used to form self-assembled monolayers on ultrananocrystalline diamond films. This process, known as chemical grafting, has implications for sensing and molecular electronics applications (Lud et al., 2006).

3. Advanced Materials and Nanotechnology

- Liquid Crystal Compounds : Benzoxazole derivatives with laterally multifluorinated biphenyl units, including those with 4'-nitro-3-(trifluoromethyl)-1,1'-biphenyl, have been synthesized. These compounds exhibit enantiotropic mesophases, photoluminescence, and are significant in the study of liquid crystal properties (Weng et al., 2019).

4. Energetic Materials and Explosives

- Energetic Material Synthesis : The compound has been used in the synthesis of energetic materials like 3-nitro-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine. These materials have high thermal stability and potential applications in heat-resistant explosives (Yan et al., 2021).

5. Magnetic Properties and Crystal Structures

- Magnetic Property Studies : The compound has been studied in the context of its magnetic properties, particularly in synthesizing organic radicals with specific magnetic susceptibilities and temperature dependencies (Nozawa et al., 1993).

作用機序

Target of Action

The compound, also known as 1-(4-Nitrophenyl)-3-(trifluoromethyl)benzene, is an organic intermediate . It is used in the synthesis of various pharmaceutical compounds . .

Mode of Action

As an organic intermediate, it is likely involved in various chemical reactions that contribute to the formation of more complex molecules .

Biochemical Pathways

The compound is involved in the synthesis of 4-bromo-2-nitrotrifluorotoluene, an intermediate of medicine and optical waveguide materials, and flutamide, a non-steroidal anti-androgen drug . .

Pharmacokinetics

As an organic intermediate, its pharmacokinetic properties would largely depend on the specific context of its use, including the compounds it is synthesized into .

Result of Action

As an organic intermediate, its effects would largely depend on the specific compounds it is synthesized into .

Action Environment

As an organic intermediate, these factors would largely depend on the specific context of its use .

Safety and Hazards

“4’-Nitro-3-(trifluoromethyl)-1,1’-biphenyl” is classified as a toxic, harmful, and irritant substance . It can cause skin, eye, and respiratory irritations . Exposure to high concentrations of the compound can lead to severe health effects, such as liver and kidney damage, and even death . Therefore, it is essential to handle this chemical with care and to follow strict safety guidelines when working with it .

将来の方向性

特性

IUPAC Name |

1-(4-nitrophenyl)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)11-3-1-2-10(8-11)9-4-6-12(7-5-9)17(18)19/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNKLBNXFDXRRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10511672 | |

| Record name | 4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl | |

CAS RN |

346-99-6 | |

| Record name | 4'-Nitro-3-(trifluoromethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[2,1-b]thiazole, 5,6-dihydro-6-(2-naphthalenyl)-, ethanedioate(1:1)](/img/structure/B1610400.png)